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molecular formula C17H16N2O3 B1684145 PCI-34051 CAS No. 950762-95-5

PCI-34051

Cat. No. B1684145
M. Wt: 296.32 g/mol
InChI Key: AJRGHIGYPXNABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08900565B2

Procedure details

To a solution of sodium hydroxide (0.2 g, 5 mmol) and 50% aqueous hydroxylamine (2 mL) was added 1-(4-methoxy-phenylmethyl)-1H-indole-6-carboxylic acid methyl ester (0.32 g, 1.0 mmol) dissolved in THF/MeOH (4 mL, 1:1). After stirring 1 hr at room temperature, the solution was diluted with water (4 mL) and the volatile solvents were removed in vacuo. The solution was then neutralized to pH=7-8 with 1N HCl. The resulting precipitate was isolated by filtration to provide 1-(4-methoxy-phenylmethyl)-1H-indole-6-carboxylic acid hydroxyamide as a white powder (0.25 g, 84% yield). 1H NMR (400 MHz, DMSO) δ 11.13 (s, 1H), 8.93 (s, 1H), 7.97 (s, 1H), 7.64 (d, 1H, J=3.2 Hz), 7.58 (d, 1H, J=8.9 Hz), 7.45 (d, 1H, J=8.3 Hz), 7.19 (d, 2H, J=8.3 Hz), 6.87 (d, 2H, J=8.3 Hz), 6.52 (d, 1H, J=3.2 Hz), 5.38 (s, 2H), 3.70 (s, 3H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
1-(4-methoxy-phenylmethyl)-1H-indole-6-carboxylic acid methyl ester
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[NH2:3]O.C[O:6][C:7]([C:9]1[CH:17]=[C:16]2[C:12]([CH:13]=[CH:14][N:15]2[CH2:18][C:19]2[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=2)=[CH:11][CH:10]=1)=O>C1COCC1.CO.O>[OH:1][NH:3][C:7]([C:9]1[CH:17]=[C:16]2[C:12]([CH:13]=[CH:14][N:15]2[CH2:18][C:19]2[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=2)=[CH:11][CH:10]=1)=[O:6] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
reactant
Smiles
NO
Name
1-(4-methoxy-phenylmethyl)-1H-indole-6-carboxylic acid methyl ester
Quantity
0.32 g
Type
reactant
Smiles
COC(=O)C1=CC=C2C=CN(C2=C1)CC1=CC=C(C=C1)OC
Step Two
Name
THF MeOH
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 1 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatile solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was isolated by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ONC(=O)C1=CC=C2C=CN(C2=C1)CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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